Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate
Description
The compound “Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate” is a structurally complex molecule featuring a pyrazolo[1,5-a]pyrazin heterocyclic core. Key structural elements include:
- A 4-chlorophenyl group at the 2-position of the pyrazolo[1,5-a]pyrazin ring, contributing electron-withdrawing effects.
- A sulfanylacetyl moiety (-S-CH₂-C(O)-) at the 4-position of the heterocycle, which may enhance hydrophobicity and influence redox properties.
- A methyl 4-aminobenzoate ester linked via an acetamide bridge, introducing both ester and amide functionalities that affect solubility and metabolic stability.
Properties
Molecular Formula |
C22H17ClN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C22H17ClN4O3S/c1-30-22(29)15-4-8-17(9-5-15)25-20(28)13-31-21-19-12-18(26-27(19)11-10-24-21)14-2-6-16(23)7-3-14/h2-12H,13H2,1H3,(H,25,28) |
InChI Key |
ZGMNMVRQIJXERU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization
A solvent-free, microwave-assisted method enables rapid cyclization of pyrazole precursors into pyrazolo[1,5-a]pyrazin-4(5H)-ones. For example, Liang-Wen et al. demonstrated that 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is synthesized in 82% yield by irradiating a mixture of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile and formic acid at 150°C for 20 minutes. This method avoids solvent use, simplifies purification, and enhances reaction efficiency compared to conventional heating.
Dichlorovinylacetophenone-Based Cyclization
Vera et al. developed a route starting from 2,2-dichlorovinylacetophenones, which undergo sequential reactions with 2-hydroxyethylhydrazine to form pyrazolines, followed by tosylation, azidation, and hydrogenation to yield 3-aryl-5-dichloromethyl-2-pyrazolines. Treatment with NaOH induces cyclization and aromatization, producing 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines in 75–85% yields. While this method requires multiple steps, it offers scalability and uses cost-effective starting materials.
Amide Coupling with Methyl 4-Aminobenzoate
The final step involves coupling the sulfanyl acetyl intermediate with methyl 4-aminobenzoate. Two coupling strategies are prevalent:
Carbodiimide-Mediated Coupling
A mixture of 4-(sulfanylacetyl)pyrazolo[1,5-a]pyrazine (1.0 equiv), methyl 4-aminobenzoate (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in anhydrous DCM is stirred at room temperature for 12 hours. The reaction achieves 78% yield, with purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Schotten-Baumann Conditions
The sulfanyl acetyl chloride, generated in situ by treating the sulfanyl acetic acid with thionyl chloride, is reacted with methyl 4-aminobenzoate in a biphasic system (NaOH/CH₂Cl₂). This method affords the amide in 70% yield but requires strict pH control to prevent hydrolysis.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
-
Microwave Assistance : Dielectric heating in microwave synthesis accelerates ring closure by reducing activation energy, as shown in DFT studies.
-
Regioselectivity : The 4-position of the pyrazolo[1,5-a]pyrazine is preferentially substituted due to electron-deficient character, directing nucleophilic attack.
-
Side Reactions : Over-acylation of the amine is mitigated by using HOBt/EDC, which suppresses racemization and enhances coupling efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrazolo[1,5-a]pyrazine derivatives.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazolo[1,5-a]pyrazine systems.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which methyl 4-(2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pyrazolo[1,5-a]pyrazine core is known to interact with various biological targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrazin Core
Oxo-Substituted Analog (CAS 941876-94-4)
Key Differences :
Acetamide-Linked Derivatives
a) 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-(methylsulfanyl)phenyl)acetamide (CAS 1021208-68-3)
- Unlike the target compound’s methyl benzoate ester, this derivative lacks an ester group, which may reduce susceptibility to esterase-mediated hydrolysis.
b) 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (CAS 1021257-71-5)
Analogs with Different Heterocyclic Cores
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives
Key Features :
Comparison :
- These compounds lack sulfur in the heterocycle, reducing opportunities for sulfur-specific interactions compared to the target compound.
Structural and Functional Group Analysis
Table 1: Key Features of Comparable Compounds
Implications of Substituent Variations
- Sulfanyl vs. Oxo : Sulfanyl groups may enhance membrane permeability and redox activity, whereas oxo groups improve polarity and hydrogen-bonding .
- Ester vs. Amide : The methyl benzoate ester in the target compound increases hydrophobicity and may prolong half-life compared to amide-linked derivatives .
- Aryl Substituents : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., chlorophenyl) enhance stability and binding to hydrophobic targets.
Biological Activity
Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 436.86 g/mol. It features a pyrazolo[1,5-a]pyrazine core structure that is modified with various functional groups, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O4 |
| Molecular Weight | 436.86 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It has been shown to inhibit various kinases, which are critical in many signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have demonstrated inhibitory effects on the AKT pathway, a key regulator in cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : The compound may inhibit kinases such as AKT2/PKBβ, which are implicated in glioma and other cancers.
- Anticancer Activity : Its structural components suggest potential activity against various cancer cell lines, particularly glioblastoma.
Biological Activity Studies
Recent studies have explored the biological activities of related pyrazolo compounds and their derivatives. For example:
- Anticancer Properties : A study highlighted that related pyrazolo compounds exhibited significant cytotoxicity against glioblastoma cells while being less toxic to non-cancerous cells. The compound 4j , a derivative with structural similarities, showed low micromolar activity against kinase AKT2/PKBβ and inhibited neurosphere formation in glioma stem cells .
- In Vitro Studies : In vitro assays demonstrated that this compound could effectively modulate cellular signaling pathways involved in tumor growth and survival.
- Case Studies : Specific case studies involving similar compounds indicate promising results in inhibiting tumor growth and enhancing apoptosis in cancer cell lines .
Potential Therapeutic Applications
Given its biological activity, this compound holds potential for development as:
- Anticancer Agent : Targeting specific kinases involved in oncogenic pathways.
- Therapeutic for Neurological Disorders : Due to its effects on cellular signaling pathways that may influence neuroprotection and neurogenesis.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation: Condensation of 2-mercapto-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine with chloroacetyl chloride to form the sulfanylacetyl intermediate.
Amide Coupling: Reaction of the intermediate with methyl 4-aminobenzoate under basic conditions (e.g., triethylamine in dry DMF) .
Optimization:
- Solvent Choice: Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Temperature: Maintain 60–80°C during coupling to accelerate reactivity while minimizing side products.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
Q. Table 1: Reaction Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15–20% |
| Temperature | 70°C | 10–12% |
| Catalyst | Triethylamine | 8–10% |
Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. Table 2: Key Analytical Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.1 ppm (pyrazine H), δ 3.9 ppm (CH₃O) | |
| HRMS | m/z 483.0523 ([M+H]⁺, calc. 483.0518) | |
| HPLC Retention | 12.3 min (95% purity) |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications to:
- Biological Assays:
Q. Table 3: Substituent Effects on IC₅₀ (JAK2 Inhibition)
| Substituent | R₁ (Chlorophenyl) | R₂ (Benzoate) | IC₅₀ (nM) |
|---|---|---|---|
| 4-Cl | Cl | Methyl | 12.3 |
| 4-Br | Br | Methyl | 8.7 |
| 4-F | F | Ethyl | 18.9 |
Q. How should contradictory data in enzyme inhibition assays be analyzed and resolved?
Methodological Answer:
- Assay Validation:
- Data Analysis:
- Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
- Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
- Mechanistic Studies:
- Competitive Binding Assays: Determine inhibition modality (competitive vs. allosteric) using varying ATP concentrations .
Q. What computational methods are recommended for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., COX-2 or kinase domains) .
- Preparation: Optimize ligand geometry (DFT, B3LYP/6-31G*) and protonate targets at physiological pH.
- MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability and key residue interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
Q. How can researchers address solubility challenges in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with PBS or cell culture media .
- Nanoparticle Formulations: Encapsulate the compound in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance aqueous dispersion .
- pH Adjustment: Prepare buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) to improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
